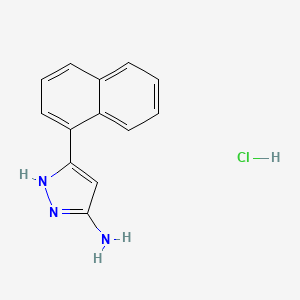

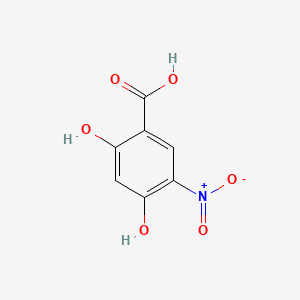

3-Chloro-4-(phenethyloxy)aniline

Descripción general

Descripción

3-Chloro-4-(phenethyloxy)aniline, also known as 3-CEPA, is an important organic compound used in a variety of scientific research applications. It is a versatile chemical compound that is both stable and highly reactive, making it an ideal choice for use in laboratory experiments. 3-CEPA is a colorless, volatile liquid that has a strong odor and is soluble in many organic solvents. It is used in the synthesis of a variety of compounds, and its mechanism of action and biochemical and physiological effects are well-known.

Aplicaciones Científicas De Investigación

3-Chloro-4-(phenethyloxy)aniline is widely used in scientific research applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other industrial chemicals. In addition, 3-Chloro-4-(phenethyloxy)aniline is used in the synthesis of peptides, peptidomimetics, and other compounds of biological interest. It is also used in the synthesis of fluorescent compounds for use in fluorescence-based assays.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(phenethyloxy)aniline is based on its reactivity with different functional groups. It is an electrophile, which means that it can react with nucleophiles such as amines, alcohols, and thiols. It can also react with other electrophiles, such as alkenes and alkynes. In addition, 3-Chloro-4-(phenethyloxy)aniline can be used as a catalyst in some reactions.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 3-Chloro-4-(phenethyloxy)aniline are not well-understood. However, it is known to be a strong irritant and can cause skin and eye irritation. It is also known to be toxic if ingested or inhaled, and can cause respiratory irritation. In addition, 3-Chloro-4-(phenethyloxy)aniline has been shown to be mutagenic in some studies, although the exact mechanism of action is not known.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-Chloro-4-(phenethyloxy)aniline in laboratory experiments is its high reactivity, which makes it ideal for use in a variety of synthetic reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-4-(phenethyloxy)aniline is a toxic compound and should be handled with care. In addition, it is volatile and can be difficult to handle in some laboratory settings.

Direcciones Futuras

There are a number of potential future directions for research involving 3-Chloro-4-(phenethyloxy)aniline. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug design and synthesis. In addition, further studies could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline in the synthesis of other organic compounds and to investigate its potential as a reagent in other laboratory experiments.

Propiedades

IUPAC Name |

3-chloro-4-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJMFNYNDKNZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(phenethyloxy)aniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)

![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)